Bienvenue dans la boutique en ligne BenchChem!

CSN5i-3

Selectivity Profiling JAMM Protease Inhibition Target Engagement

CSN5i-3 is a highly potent (IC50=5.8nM), orally bioavailable, and substrate-dependent 'orthosteric molecular glue' inhibitor of CSN5/JAB1. Its unique mechanism stabilizes the NEDD8-CSN5 interaction, conferring superior selectivity over proteasomal Rpn11, unlike standard inhibitors. Essential for oncology research, it synergizes with platinum chemotherapy in ovarian cancer and induces apoptosis in treatment-resistant chondrosarcoma. Standard >98% purity ensures reproducible results. Replacement with generic CSN inhibitors is not scientifically valid.

Molecular Formula C28H29F2N5O2
Molecular Weight 505.6 g/mol
Cat. No. B2789699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSN5i-3
Molecular FormulaC28H29F2N5O2
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5
InChIInChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1
InChIKeyANNKHJQLDMGQFM-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CSN5i-3: A Potent and Selective COP9 Signalosome Inhibitor for Targeted Ubiquitin Pathway Research


CSN5i-3 (CAS: 2375740-98-8), chemically designated as 3-(difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide, is a small-molecule inhibitor of the COP9 signalosome (CSN) catalytic subunit CSN5 (also known as COPS5 or JAB1) [1][2]. It functions by blocking CSN-mediated deneddylation of cullin-RING ubiquitin ligases (CRLs), thereby trapping them in an active, neddylated state . CSN5i-3 is distinguished by its high potency (IC50 = 5.8 nM against Cul1 deneddylation), oral bioavailability, and a unique substrate-dependent mechanism of action [3].

Why Generic CSN5 Inhibition Fails: The Unique Pharmacological Profile of CSN5i-3


Substituting CSN5i-3 with another CSN5 inhibitor or a structurally related analog is not scientifically valid due to its distinct mechanism of action as an 'orthosteric molecular glue' and its unique selectivity profile [1]. Unlike standard orthosteric inhibitors that solely compete with substrate, CSN5i-3 exhibits substrate-dependent potency, achieving nanomolar efficacy despite micromolar binding affinity to free enzyme by stabilizing the NEDD8-CSN5 interaction [1]. Furthermore, CSN5i-3 demonstrates high selectivity for CSN5 over the closely related JAMM protease Rpn11, a key characteristic not shared by other metalloprotease inhibitors like capzimin [2]. This combination of potency, selectivity, and a non-canonical inhibition mechanism underscores why direct substitution with generic or alternative CSN5 inhibitors is likely to yield divergent and potentially misleading experimental outcomes, necessitating the use of this specific tool compound.

Quantitative Differentiation of CSN5i-3: Evidence-Based Comparison Against Key Analogs


CSN5i-3 Exhibits Superior Selectivity for CSN5 Over Rpn11 Compared to Capzimin

CSN5i-3 demonstrates high selectivity for CSN5 over the related JAMM protease Rpn11, a key differentiation from the Rpn11-selective inhibitor capzimin [1]. This selectivity is rationalized by computational studies showing that CSN5i-3 binding is governed by residues in the distal ubiquitin binding site when modeled in the physiologically relevant CSN5-CSN6 heterodimeric complex, whereas capzimin interacts with the active site Zn2+ of Rpn11 in a bidentate manner [1].

Selectivity Profiling JAMM Protease Inhibition Target Engagement

CSN5i-3 Demonstrates 50-Fold Greater Potency in Cancer Cells vs. Benign Cells

CSN5i-3 exhibits a pronounced differential sensitivity between malignant and benign cells, a feature not documented for earlier CSN5 inhibitors [1]. In vitro studies showed that patient-derived high-grade serous carcinoma (HGSC) cells are up to 50-fold more sensitive to CSN5i-3 compared to benign cells [1].

Cancer Cell Selectivity Therapeutic Window Ovarian Cancer

CSN5i-3 is Orally Bioavailable, Enabling In Vivo Studies Unavailable with First-Generation Tool Compounds

CSN5i-3 is characterized as an orally bioavailable inhibitor, a property that distinguishes it from many early tool compounds in this class and directly enables its use in oral dosing regimens for animal models . While detailed pharmacokinetic parameters are not publicly disclosed in primary literature, this feature is consistently highlighted across authoritative vendor datasheets and is foundational to its demonstrated in vivo efficacy in xenograft and syngeneic mouse models [1].

Oral Bioavailability Pharmacokinetics In Vivo Efficacy

CSN5i-3 Acts as an Orthosteric Molecular Glue with Substrate-Dependent Potency

CSN5i-3 functions as an 'orthosteric molecular glue,' a novel inhibitory mechanism that combines active site competition with stabilization of the enzyme-substrate complex [1]. While it binds free CSN5 with only micromolar affinity, it achieves nanomolar potency (IC50 = 5.8 nM) in blocking deneddylase activity by cementing the interaction between CSN5 and its substrate NEDD8 [1]. This substrate-dependent potency is a unique feature not observed in conventional orthosteric or allosteric inhibitors.

Mechanism of Action Molecular Glue Substrate-Dependent Inhibition

Optimal Research Applications for CSN5i-3: Validated Scenarios from Peer-Reviewed Evidence


Overcoming Platinum Resistance in High-Grade Serous Ovarian Cancer Models

CSN5i-3 is validated for use in sensitizing both homologous recombination-deficient and -proficient ovarian cancer cells to platinum-based chemotherapy [1]. In vitro and in vivo (xenograft and syngeneic mouse) models have demonstrated that CSN5i-3 synergizes with carboplatin, impairing nucleotide excision repair (NER) and interstrand crosslink (ICL) repair to increase DNA platinum adducts [1]. This application is supported by the finding that patient-derived HGSC cells exhibit up to 50-fold greater sensitivity to CSN5i-3 compared to benign cells [1].

Investigating CSN5-Specific Roles in Ubiquitin-Proteasome Pathway Research

CSN5i-3 is an essential tool compound for dissecting the specific functions of the COP9 signalosome, distinct from the proteasome [1]. Its high selectivity for CSN5 over the related JAMM protease Rpn11 allows researchers to avoid confounding effects associated with proteasome inhibition [1]. Studies have used CSN5i-3 to demonstrate that trapping CRLs in a neddylated state leads to inactivation of a subset of CRLs via degradation of their substrate receptor modules, a mechanism not observed with proteasome inhibitors .

In Vivo Studies Requiring Oral Dosing of a CSN5 Inhibitor

CSN5i-3's oral bioavailability makes it the preferred choice for long-term or repeated-dosing in vivo studies in rodents, where it has demonstrated efficacy in suppressing tumor growth in lymphoma cell xenografts [1]. Its favorable pharmacokinetic profile supports oral administration, which reduces experimental variability and animal stress compared to intraperitoneal or intravenous routes, as evidenced by its use in multiple peer-reviewed studies .

Exploring CSN5 as a Target in Aggressive Sarcoma Subtypes

CSN5i-3 has demonstrated significant pro-apoptotic and anti-proliferative effects in high-grade chondrosarcoma cell lines, a cancer notoriously resistant to conventional chemo- and radio-therapies [1]. In SW1353 and Hs819.T cells, CSN5i-3 treatment significantly increased apoptosis and altered the activities of several signaling pathways, validating its utility for investigating CSN5 as a potential therapeutic target in this rare and treatment-resistant malignancy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CSN5i-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.